molecular formula C20H24N2O2S B3468471 1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B3468471
M. Wt: 356.5 g/mol
InChI Key: PQBCKSLAJKDSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine, commonly known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research.

Mechanism of Action

SB-269970 acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, SB-269970 modulates the release of various neurotransmitters, which in turn affects various physiological and behavioral processes. The exact mechanism of action of SB-269970 is still not fully understood, but it is believed to involve the modulation of intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of SB-269970 are complex and varied, depending on the specific experimental conditions and animal models used. Some of the reported effects include the modulation of neurotransmitter release, the enhancement of cognitive performance, the reduction of anxiety-like behavior, and the attenuation of depressive-like behavior. Additionally, SB-269970 has been shown to have some effect on the circadian rhythm, which suggests that it may have potential applications in the treatment of sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of SB-269970 for lab experiments is its selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, SB-269970 has a relatively long half-life, which makes it suitable for chronic dosing studies. However, one of the limitations of SB-269970 is its poor solubility in water, which can make it difficult to administer in certain experimental conditions. Additionally, the exact dose-response relationship of SB-269970 is still not fully understood, which can make it challenging to interpret some of the experimental results.

Future Directions

There are several potential future directions for the study of SB-269970. One area of interest is the potential therapeutic applications of SB-269970 in various neuropsychiatric disorders, such as anxiety, depression, and cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of SB-269970 and its effects on various intracellular signaling pathways. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of SB-269970, which can help to optimize its dosing and administration in future research.

Scientific Research Applications

SB-269970 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and pharmacology. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models, which makes it a potential candidate for the treatment of anxiety disorders, depression, and cognitive impairments. Additionally, SB-269970 has been shown to modulate the release of various neurotransmitters, such as dopamine, acetylcholine, and glutamate, which suggests that it may have broader therapeutic applications in the future.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-16-6-8-20(9-7-16)25(23,24)22-12-10-21(11-13-22)19-14-17-4-2-3-5-18(17)15-19/h2-9,19H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBCKSLAJKDSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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